3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Industrial Applications: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Future Directions
The future directions in the research of 1,2,4-oxadiazole derivatives could involve the design of new molecules by substituting different substituents . These designed compounds could then be synthesized and screened for their anticancer activity against different cancer cell lines . This could lead to the discovery of new 1,2,4-oxadiazole-based anticancer drugs .
Mechanism of Action
Target of Action
Similar compounds, such as ns 9283, have been reported to act as positive allosteric modulators of the α4β2 subunit-containing nicotinic acetylcholine receptors (nachrs) . These receptors play a crucial role in neurotransmission and are involved in various physiological processes, including cognitive function and pain alleviation .
Mode of Action
Based on its structural similarity to other 1,2,4-oxadiazole derivatives, it may interact with its target receptors to potentiate their activity . This could result in enhanced neurotransmission and subsequent physiological effects .
Biochemical Pathways
Given its potential interaction with nachrs, it may influence cholinergic signaling pathways
Result of Action
Based on its potential modulation of nachrs, it may influence neuronal activity and potentially exert effects on cognitive function and pain perception .
Preparation Methods
The synthesis of 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent such as carbonyl diimidazole. The reaction is usually carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the oxadiazole ring .
Chemical Reactions Analysis
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Comparison with Similar Compounds
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one can be compared with other oxadiazole derivatives:
2-(3-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole: This compound also exhibits anticancer activity but differs in its potency and specific molecular interactions.
3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole: While similar in structure, this compound shows different biological activities and applications.
Properties
IUPAC Name |
3-[4-(2-methylphenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-4-2-3-5-11(9)10-6-7-15-12(8-10)13-16-14(18)19-17-13/h2-8H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUURRRPVRGVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C3=NOC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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